![molecular formula C19H19ClN4OS B12489980 N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B12489980.png)
N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide is a complex organic compound that features a triazole ring, a benzamide group, and a chlorobenzyl sulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the sulfanyl linkage.
Attachment of the Benzamide Group: The final step involves the coupling of the triazole derivative with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, or anticancer activities.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: It can be explored for its potential use in creating novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl sulfanyl group can enhance the compound’s binding affinity and specificity. The benzamide group can further stabilize the interaction through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorobenzyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the benzamide group.
2-(2-chlorobenzylthio)-4-methyl-1,3-thiazole: Contains a thiazole ring instead of a triazole ring.
5-(2-chlorobenzyl)-1,3,4-thiadiazole-2-thiol: Features a thiadiazole ring instead of a triazole ring.
Uniqueness
N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide is unique due to the combination of its triazole ring, chlorobenzyl sulfanyl group, and benzamide moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H19ClN4OS |
|---|---|
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
N-[1-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C19H19ClN4OS/c1-13(21-18(25)14-8-4-3-5-9-14)17-22-23-19(24(17)2)26-12-15-10-6-7-11-16(15)20/h3-11,13H,12H2,1-2H3,(H,21,25) |
Clave InChI |
SRCRIOUAXMHPAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN=C(N1C)SCC2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-biphenyl-2-yldiazenyl]-1H-indole](/img/structure/B12489903.png)

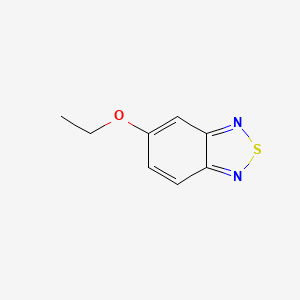
![N-[1-Butyl-3-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-benzenesulfonamide](/img/structure/B12489921.png)
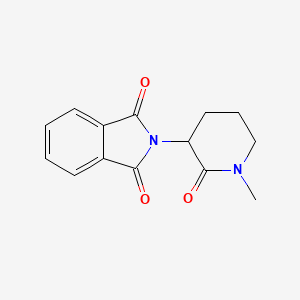
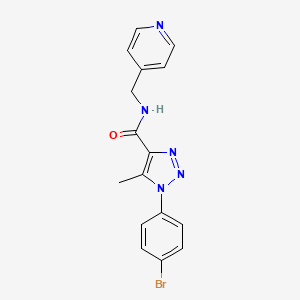
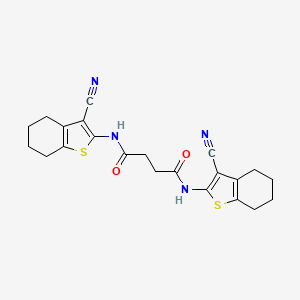
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12489942.png)

![1-{5-[(3-Chloro-4-methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B12489951.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489957.png)
![5-[(5-Bromo-2-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489961.png)
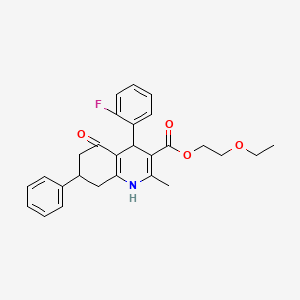
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12489973.png)
